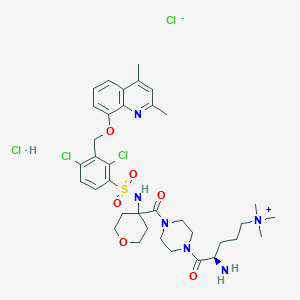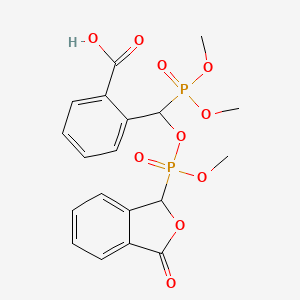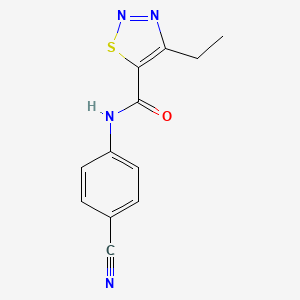
4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a bromine atom and a morpholine ring
Preparation Methods
The synthesis of 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-bromo-1H-pyrrole-2-carboxylic acid with morpholine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and viral infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the morpholine ring play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid include:
4-bromo-1H-pyrrole-2-carboxylic acid: This compound lacks the morpholine ring but shares the brominated pyrrole core.
4-bromo-1-methyl-1H-pyrrole-2-carboxylate: This ester derivative has a methyl group instead of the morpholine ring, affecting its reactivity and applications.
Properties
Molecular Formula |
C10H11BrN2O4 |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
4-(4-bromo-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C10H11BrN2O4/c11-6-3-7(12-4-6)9(14)13-1-2-17-8(5-13)10(15)16/h3-4,8,12H,1-2,5H2,(H,15,16) |
InChI Key |
TTWGMBRESZNVGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=CN2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride](/img/structure/B14915807.png)

![ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate](/img/structure/B14915822.png)

![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B14915826.png)







![(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B14915886.png)

